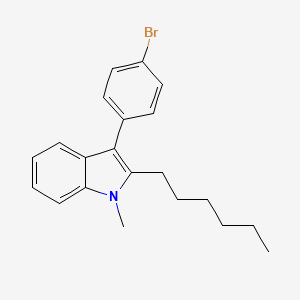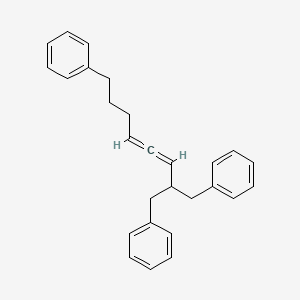
1,1'-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a conjugated diene system and benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene typically involves the coupling of benzyl halides with dienes under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions require the presence of a palladium catalyst, a base, and appropriate solvents. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated hydrocarbons.
科学的研究の応用
1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene system and benzene rings. These interactions can lead to various effects, such as:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The binding of the compound to its targets can activate or inhibit specific biochemical pathways, resulting in desired biological effects.
類似化合物との比較
1,1’-(1,3-Butadiene-1,4-diyl)dibenzene: This compound has a similar diene system but differs in the length and substitution pattern of the carbon chain.
1,1’-(2-Phenylbuta-1,3-diene-1,4-diyl)dibenzene: Another related compound with variations in the diene and benzene ring substitutions.
Uniqueness: 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its extended conjugation and specific substitution pattern make it valuable for applications requiring precise molecular interactions and stability.
特性
CAS番号 |
919285-13-5 |
|---|---|
分子式 |
C27H28 |
分子量 |
352.5 g/mol |
InChI |
InChI=1S/C27H28/c1(6-14-24-15-8-3-9-16-24)2-7-21-27(22-25-17-10-4-11-18-25)23-26-19-12-5-13-20-26/h2-5,8-13,15-21,27H,1,6,14,22-23H2 |
InChIキー |
YEHUEYXHBQWLPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC=C=CC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


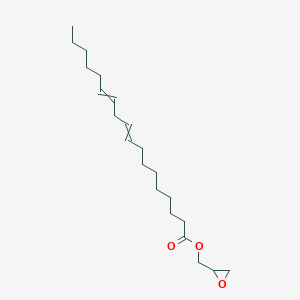
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
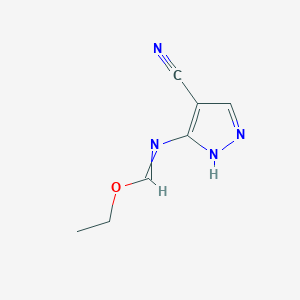
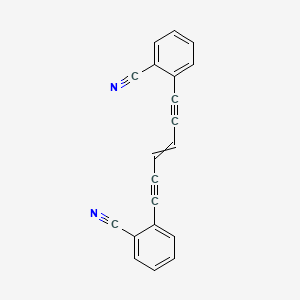

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
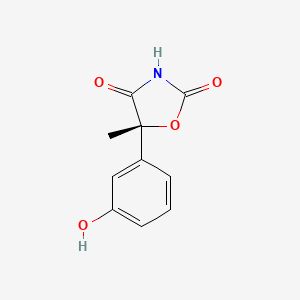
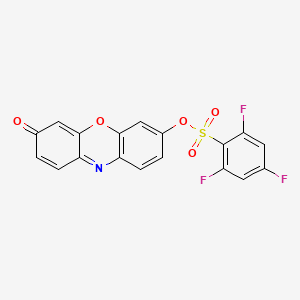
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
